3-((5-Bromo-3-fluoro-2-nitrophenyl)amino)propan-1-ol
Description
3-((5-Bromo-3-fluoro-2-nitrophenyl)amino)propan-1-ol is an organic compound that features a bromine, fluorine, and nitro group attached to an aromatic ring, with an amino group linking to a propanol chain
Properties
IUPAC Name |
3-(5-bromo-3-fluoro-2-nitroanilino)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2O3/c10-6-4-7(11)9(13(15)16)8(5-6)12-2-1-3-14/h4-5,12,14H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULPJERETLKRLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NCCCO)[N+](=O)[O-])F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromo-3-fluoro-2-nitrophenyl)amino)propan-1-ol typically involves multi-step organic reactions. One common method starts with the nitration of 5-bromo-3-fluoroaniline to introduce the nitro group. This is followed by a nucleophilic substitution reaction where the amino group is introduced. The final step involves the reaction of the intermediate with 3-chloropropanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-((5-Bromo-3-fluoro-2-nitrophenyl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Produces 3-((5-Bromo-3-fluoro-2-nitrophenyl)amino)propanone.
Reduction: Produces 3-((5-Bromo-3-fluoro-2-aminophenyl)amino)propan-1-ol.
Substitution: Produces derivatives with different substituents replacing the bromine or fluorine atoms.
Scientific Research Applications
3-((5-Bromo-3-fluoro-2-nitrophenyl)amino)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((5-Bromo-3-fluoro-2-nitrophenyl)amino)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the bromine and fluorine atoms may influence its binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-((5-Bromo-3-fluoro-2-nitrophenyl)amino)propan-2-ol
- 3-((5-Bromo-3-fluoro-2-nitrophenyl)amino)butan-1-ol
- 3-((5-Bromo-3-fluoro-2-nitrophenyl)amino)ethanol
Uniqueness
3-((5-Bromo-3-fluoro-2-nitrophenyl)amino)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and fluorine atoms, along with the nitro group, makes it a versatile compound for various synthetic and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
